Comparison of Predicted Lipophilicity (LogP) for 3-Nitro Derivative vs. Unsubstituted and Halo Analogs
The 3-nitro derivative exhibits significantly lower predicted lipophilicity compared to its unsubstituted and 3-halo analogs, which is a critical determinant of drug-likeness, solubility, and membrane permeability. The computed XLogP3-AA value for the nitro compound is 0.2 [1], while the unsubstituted 1H-pyrrolo[3,2-b]pyridin-7-amine has a value of 0.4 [2], the 3-chloro analog is 1.0 [3], and the 3-bromo analog is 1.1 [4].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | Unsubstituted 1H-pyrrolo[3,2-b]pyridin-7-amine: XLogP3-AA = 0.4; 3-chloro-1H-pyrrolo[3,2-b]pyridin-7-amine: XLogP3-AA = 1.0; 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine: XLogP3-AA = 1.1 |
| Quantified Difference | ΔXLogP = -0.2 vs. parent; ΔXLogP = -0.8 vs. chloro; ΔXLogP = -0.9 vs. bromo. |
| Conditions | Computed by XLogP3 algorithm (PubChem data) |
Why This Matters
A lower LogP for the nitro derivative suggests enhanced aqueous solubility and a different pharmacokinetic profile, making it a superior choice for projects requiring polar or less lipophilic scaffolds.
- [1] PubChem. (2025). 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine. Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1190319-35-7 View Source
- [2] PubChem. (2025). 1H-pyrrolo[3,2-b]pyridin-7-amine. Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/142078-41-9 View Source
- [3] PubChem. (2025). 3-chloro-1H-pyrrolo[3,2-b]pyridin-7-amine. Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1190319-25-5 View Source
- [4] PubChem. (2025). 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine. Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1190319-28-8 View Source
